Cas no 1797716-34-7 (N-{2-[5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-1-(2-fluorophenyl)methanesulfonamide)
![N-{2-[5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-1-(2-fluorophenyl)methanesulfonamide structure](https://ja.kuujia.com/scimg/cas/1797716-34-7x500.png)
N-{2-[5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-1-(2-fluorophenyl)methanesulfonamide 化学的及び物理的性質
名前と識別子
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- N-[2-(5-cyclopropyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]-1-(2-fluorophenyl)methanesulfonamide
- N-{2-[5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-1-(2-fluorophenyl)methanesulfonamide
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- インチ: 1S/C19H20FN3O2S2/c20-16-5-2-1-4-15(16)13-27(24,25)21-9-10-23-18(14-7-8-14)12-17(22-23)19-6-3-11-26-19/h1-6,11-12,14,21H,7-10,13H2
- InChIKey: RZUBCXASRVDDSQ-UHFFFAOYSA-N
- ほほえんだ: C(C1=CC=CC=C1F)S(NCCN1C(C2CC2)=CC(C2SC=CC=2)=N1)(=O)=O
N-{2-[5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-1-(2-fluorophenyl)methanesulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6439-2289-3mg |
N-{2-[5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-1-(2-fluorophenyl)methanesulfonamide |
1797716-34-7 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6439-2289-15mg |
N-{2-[5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-1-(2-fluorophenyl)methanesulfonamide |
1797716-34-7 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6439-2289-1mg |
N-{2-[5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-1-(2-fluorophenyl)methanesulfonamide |
1797716-34-7 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6439-2289-10μmol |
N-{2-[5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-1-(2-fluorophenyl)methanesulfonamide |
1797716-34-7 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6439-2289-4mg |
N-{2-[5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-1-(2-fluorophenyl)methanesulfonamide |
1797716-34-7 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6439-2289-10mg |
N-{2-[5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-1-(2-fluorophenyl)methanesulfonamide |
1797716-34-7 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6439-2289-25mg |
N-{2-[5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-1-(2-fluorophenyl)methanesulfonamide |
1797716-34-7 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F6439-2289-50mg |
N-{2-[5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-1-(2-fluorophenyl)methanesulfonamide |
1797716-34-7 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F6439-2289-5μmol |
N-{2-[5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-1-(2-fluorophenyl)methanesulfonamide |
1797716-34-7 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6439-2289-5mg |
N-{2-[5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-1-(2-fluorophenyl)methanesulfonamide |
1797716-34-7 | 5mg |
$69.0 | 2023-09-09 |
N-{2-[5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-1-(2-fluorophenyl)methanesulfonamide 関連文献
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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10. 1-Dimensional porous α-Fe2O3 nanorods as high performance electrode material for supercapacitorsSudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
N-{2-[5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-1-(2-fluorophenyl)methanesulfonamideに関する追加情報
Comprehensive Analysis of N-{2-[5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-1-(2-fluorophenyl)methanesulfonamide (CAS 1797716-34-7) and Its Applications
In the rapidly evolving field of medicinal chemistry and drug discovery, N-{2-[5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-1-(2-fluorophenyl)methanesulfonamide (CAS 1797716-34-7) has emerged as a compound of significant interest. This sulfonamide derivative, characterized by its unique pyrazole-thiophene hybrid structure, is being extensively studied for its potential therapeutic applications. Researchers are particularly intrigued by its molecular interactions and bioavailability, which make it a promising candidate for further development.
The structural complexity of this compound, featuring a cyclopropyl group and a fluorophenyl moiety, contributes to its distinctive pharmacological profile. Recent studies have highlighted its potential role in modulating specific enzyme pathways, which aligns with current trends in precision medicine and targeted therapy. As the pharmaceutical industry shifts toward personalized treatment options, compounds like 1797716-34-7 are gaining traction due to their selective action mechanisms.
One of the most searched questions in the context of sulfonamide derivatives revolves around their safety profiles and metabolic stability. Preclinical data on N-{2-[5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-1-(2-fluorophenyl)methanesulfonamide suggests favorable ADME properties (Absorption, Distribution, Metabolism, and Excretion), making it a viable subject for further clinical exploration. This is particularly relevant given the growing demand for small-molecule therapeutics with improved pharmacokinetics.
From a synthetic chemistry perspective, the incorporation of a thiophene ring in this compound enhances its electron-rich character, which is crucial for ligand-receptor binding efficiency. This feature has sparked discussions in academic forums about its potential applications in neurological disorders and inflammatory conditions, areas where heterocyclic compounds have shown considerable promise. The fluorine atom in the 2-fluorophenyl group further optimizes its lipophilicity, a key factor in blood-brain barrier penetration.
In the realm of computational chemistry, CAS 1797716-34-7 has been the subject of numerous molecular docking studies. These investigations aim to predict its binding affinity with various protein targets, a methodology that has gained popularity with the rise of AI-driven drug discovery. The compound's three-dimensional conformation appears to be particularly compatible with certain kinase domains, opening avenues for research in oncological therapeutics.
The structure-activity relationship (SAR) of this compound continues to be a hot topic among medicinal chemists. Modifications to its pyrazole core or sulfonamide linker could potentially enhance its selectivity and potency, addressing one of the most common challenges in lead optimization processes. Such investigations are crucial as the industry seeks to reduce off-target effects in novel drug candidates.
Environmental considerations are also part of the conversation surrounding 1797716-34-7. With increasing focus on green chemistry principles, researchers are evaluating sustainable synthesis routes for this compound. The presence of the cyclopropyl group presents interesting opportunities for stereoselective synthesis, potentially reducing waste generation during production.
As patent landscapes evolve, intellectual property surrounding N-{2-[5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-1-(2-fluorophenyl)methanesulfonamide and related analogs has become increasingly competitive. This reflects the compound's perceived value in addressing unmet medical needs, particularly in areas where multi-target approaches are gaining recognition.
Looking ahead, the scientific community anticipates more detailed in vivo studies to validate the therapeutic potential of this compound. Its unique combination of hydrogen bond acceptors and aromatic systems positions it as an interesting case study in modern fragment-based drug design strategies. The coming years will likely see increased publication activity around this molecule as research progresses from bench to bedside.
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